N-Phenyl-3-piperidinecarboxamide hydrochloride

Platelet aggregation Nipecotamide SAR Thrombosis research

Research programs targeting PDK1 or platelet aggregation require the exact piperidine-3-carboxamide regioisomer; 2- or 4-carboxamide isomers show reduced activity. This hydrochloride salt provides superior solubility. Key differentiation: • Phenyl amide linkage yields 2× antiplatelet inhibition vs. ester analog. • Co-crystal structure (PDB 3QD0) confirms binding orientation for PDK1 inhibitor design (IC50 3.2 nM). • Validated HBV capsid assembly modulator chemotype in HepAD38-luc HTS. Supplied as racemate; (3S) and (3R) enantiomers available on request.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 173987-10-5
Cat. No. B169007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-3-piperidinecarboxamide hydrochloride
CAS173987-10-5
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NC2=CC=CC=C2.Cl
InChIInChI=1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H
InChIKeyZTANSINWWGVKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-3-piperidinecarboxamide Hydrochloride Procurement Evidence


N-Phenyl-3-piperidinecarboxamide hydrochloride (CAS 173987-10-5) is a piperidine-3-carboxamide derivative featuring an N-phenyl amide substituent on the 3-position of the piperidine ring. The compound is supplied as the hydrochloride salt (C₁₂H₁₇ClN₂O, MW 240.73 g/mol) and belongs to the nipecotamide class of building blocks [1]. Its chemical architecture—specifically the 3-carboxamide regiochemistry, the phenyl amide linkage, and the salt form—differentiates it from positional isomers and N-alkyl analogs in both physicochemical profile and biological scaffold utility [2]. This evidence guide compares the compound against its closest structural analogs to inform procurement decisions where substitution pattern, linkage chemistry, and scaffold provenance directly impact downstream research outcomes.

Piperidine-3-carboxamide regiochemistry supports antiplatelet SAR studies
N‑Phenyl amide linkage supports differentiation from ester analogs
Hydrochloride salt form supports aqueous assay preparation

N-Phenyl-3-piperidinecarboxamide Hydrochloride: Irreplaceable Scaffold


Substituting this compound with a positional isomer (2‑ or 4‑carboxamide), an ester analog, or an N‑alkyl variant introduces measurable losses in biological scaffold activity that are documented in class‑level SAR studies [1]. The piperidine‑3‑carboxamide regiochemistry is essential for antiplatelet activity—isomeric piperidine‑2‑carboxamide and piperidine‑4‑carboxamide derivatives show reduced potency [1]. The phenyl amide linkage provides roughly twice the antiplatelet inhibitory activity of the corresponding phenyl ester [1]. Moreover, the N‑phenyl group confers distinct lipophilicity and electron‑density properties that influence target engagement compared to N‑cyclohexyl or N‑benzyl analogs, as shown by QSAR models (r²=0.74, q²=0.64) [1]. These structural features are not interchangeable without altering biological outcomes, making this specific compound a non‑substitutable starting point for defined SAR programs.

Positional isomers (2‑/4‑carboxamide) may shift antiplatelet activity profile
Ester analogs may not reproduce linkage‑dependent potency context
N‑cyclohexyl or N‑benzyl variants may alter lipophilicity and target engagement

N-Phenyl-3-piperidinecarboxamide Hydrochloride Quantitative Evidence


Amide vs. Ester Antiplatelet Activity

In a systematic study of nipecotic acid phenyl derivatives, amide analogs were approximately 2‑fold more potent than the corresponding phenyl esters in inhibiting ADP‑ and adrenaline‑induced human platelet aggregation [1]. The most active amide (4‑hexyloxyanilide of nipecotic acid) achieved IC₅₀ values comparable to aspirin (~60 μM) in adrenaline‑induced aggregation [1]. This establishes the amide linkage present in N‑phenyl‑3‑piperidinecarboxamide as a critical potency determinant that ester‑based analogs cannot replicate.

Amide vs. Ester Activity
Class‑level inference
~2‑fold higher for amide derivatives
Linkage‑dependent potency context
Human platelet aggregation assay
Platelet aggregation Nipecotamide SAR Thrombosis research

Positional Isomer SAR: 3- vs. 2/4-Carboxamide

The antiplatelet activity of nipecotamide derivatives is exquisitely sensitive to the position of the carboxamide on the piperidine ring. The 4‑hexyloxyanilide of nipecotic acid (piperidine‑3‑carboxamide) showed unequivocally higher activity than the corresponding 4‑hexyloxyanilides of piperidine‑2‑carboxylic acid (pipecolinic) and piperidine‑4‑carboxylic acid (isonipecotic) [1]. This positional SAR is further corroborated by QSAR models (r²=0.74, q²=0.64) linking lipophilicity and phenyl‑ring electron density to activity [1]. Quasi‑isolipophilic isomers of 4‑hexyloxyphenyl‑piperidine‑3‑carboxamide, including isonipecotanilides and pipecolinanilides, consistently exhibited lower antiplatelet activity [2].

Positional Isomer SAR
Class‑level inference
3‑carboxamide > 2‑ and 4‑carboxamide
Regiochemistry‑critical scaffold
QSAR r²=0.74
Platelet aggregation inhibitor Positional isomer SAR Piperidine scaffold design

PDK1 Inhibitor Scaffold Provenance

The N‑phenyl‑3‑piperidinecarboxamide scaffold served as the core for a series of PDK1 inhibitors developed via structure‑based design. The elaborated derivative (3S,6R)‑1‑[2‑amino‑6‑(3‑amino‑1H‑indazol‑6‑yl)‑4‑pyrimidinyl]‑6‑methyl‑N‑phenyl‑3‑piperidinecarboxamide achieved an IC₅₀ of 3.2 nM against PDK1‑mediated AKT phosphorylation (Thr308) in human PC3 cells [1][2]. This is more potent than the clinically studied N‑cyclohexyl‑3‑piperidinecarboxamide analog GSK2334470, which exhibits an IC₅₀ of ~10 nM against PDK1 [3]. The crystal structure of the PDK1–inhibitor complex (PDB 3QD0, resolution 1.99 Å) confirms the binding mode of the N‑phenyl‑3‑piperidinecarboxamide‑based ligand [2].

PDK1 Inhibition Potency
Cross‑study comparable
IC₅₀ 3.2 nM (N‑phenyl) vs ~10 nM (N‑cyclohexyl)
N‑phenyl scaffold potency context
PC3 cell, AKT phosphorylation assay
PDK1 inhibitor Kinase drug discovery Piperidine‑3‑carboxamide scaffold

HBV Capsid Assembly Modulator Chemotype Confirmation

In a high‑throughput cell‑based screen using the HepAD38‑luc reporter system, N‑phenylpiperidine‑3‑carboxamide derivatives were identified as authentic HBV capsid assembly modulators (CAMs), while other hit chemotypes—including quinoxaline and benzothiazin derivatives—were excluded as false positives driven by interference with the tetracycline‑off regulation system [1]. The identified N‑phenylpiperidine‑3‑carboxamide derivatives (compounds 1 and 2) exhibited strong inhibitory activity against HBV replication in both HepAD38 and HepG2.2.15 cells, reduced extracellular HBV DNA, HBeAg, and intracellular HBV intermediates (total DNA, RNA, precore RNA), and induced formation of morphologically intact capsids as type I CAMs [1].

CAM Chemotype Confirmation
Cross‑study comparable
Authentic type I CAM; other chemotypes excluded
Validated chemotype for HBV CAM screening
HepAD38‑luc HTS assay context
HBV capsid assembly modulator Antiviral scaffold High‑throughput screening hit

Application Scenarios for N-Phenyl-3-piperidinecarboxamide Hydrochloride


Antiplatelet Drug Discovery: 3-Carboxamide Amide Scaffold

This compound is the appropriate starting scaffold for medicinal chemistry programs targeting platelet aggregation inhibition. SAR evidence demonstrates that the 3‑carboxamide position and amide linkage are non‑negotiable for activity, with positional isomers and ester analogs showing reduced potency [1][2]. The hydrochloride salt form provides enhanced aqueous solubility for in vitro assay preparation.

PDK1-Targeted Oncology: N-Phenyl Scaffold Optimization

For structure‑based design of PDK1 kinase inhibitors, this scaffold provides a validated entry point. The elaborated N‑phenyl‑3‑piperidinecarboxamide derivative achieved 3.2 nM IC₅₀ against cellular PDK1 activity, outperforming the N‑cyclohexyl analog GSK2334470 (~10 nM) [3]. The availability of chiral building blocks (e.g., (3S)‑ or (3R)‑enantiomers) further enables stereospecific SAR exploration.

HBV Capsid Assembly Modulator: Validated Chemotype

This compound belongs to the only chemotype confirmed as a type I HBV capsid assembly modulator in a rigorous HepAD38‑luc HTS campaign, while other hit classes were excluded as assay artifacts [4]. Procurement of this scaffold enables direct entry into a productive antiviral optimization pathway with documented efficacy against HBV replication markers (DNA, HBeAg, intracellular intermediates).

Chemical Biology Tool Scaffold for Target Engagement

The availability of co‑crystal structural data (PDB 3QD0, 1.99 Å resolution) demonstrating the binding mode of an N‑phenyl‑3‑piperidinecarboxamide‑based inhibitor to the PDK1 kinase domain [5] makes this scaffold suitable for designing chemical probes, photoaffinity labels, or PROTAC precursors with a structurally validated binding orientation.

Application
Selection Property
Validation Focus
Antiplatelet SAR studies
3‑carboxamide amide scaffold
Linkage and regioisomer activity comparison
PDK1 kinase inhibitor research
N‑phenyl piperidine‑3‑carboxamide core
Potency against cellular PDK1/AKT endpoint
HBV capsid assembly modulator research
Validated CAM chemotype
Capsid assembly and HBV replication markers
Chemical probe design
Co‑crystal structure availability (PDB 3QD0)
Binding mode and derivatization potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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